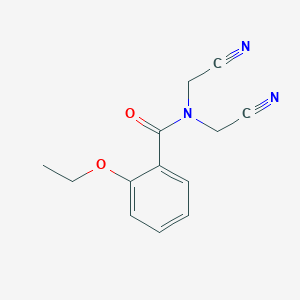

N,N-bis(cyanomethyl)-2-ethoxybenzamide

CAS No.:

Cat. No.: VC20021724

Molecular Formula: C13H13N3O2

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13N3O2 |

|---|---|

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | N,N-bis(cyanomethyl)-2-ethoxybenzamide |

| Standard InChI | InChI=1S/C13H13N3O2/c1-2-18-12-6-4-3-5-11(12)13(17)16(9-7-14)10-8-15/h3-6H,2,9-10H2,1H3 |

| Standard InChI Key | COPLMCGAOOKLLR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC=C1C(=O)N(CC#N)CC#N |

Introduction

Chemical Identity and Structural Features

N,N-bis(cyanomethyl)-2-ethoxybenzamide belongs to the benzamide class, distinguished by its substitution at the amide nitrogen and the benzene ring. The IUPAC name, N,N-bis(cyanomethyl)-2-ethoxybenzamide, reflects its molecular architecture:

-

A benzamide core (C₆H₅CONH₂) modified with an ethoxy group (-OCH₂CH₃) at the 2-position.

-

Two cyanomethyl groups (-CH₂CN) bonded to the amide nitrogen, replacing the hydrogen atoms typically found in simpler benzamides.

Molecular and Spectroscopic Data

Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₂ |

| Molecular Weight | 243.26 g/mol |

| Canonical SMILES | CCOC1=CC=CC=C1C(=O)N(CC#N)CC#N |

| InChI Key | COPLMCGAOOKLLR-UHFFFAOYSA-N |

| PubChem CID | 669653 |

The cyanomethyl groups introduce strong electron-withdrawing character, influencing the compound’s reactivity and intermolecular interactions. Infrared (IR) spectroscopy would likely reveal stretches for the nitrile groups (~2240 cm⁻¹), amide carbonyl (~1650 cm⁻¹), and ether C-O (~1250 cm⁻¹) .

Synthesis and Reaction Pathways

The synthesis of N,N-bis(cyanomethyl)-2-ethoxybenzamide typically involves multi-step reactions starting from 2-ethoxybenzoic acid. A plausible route includes:

Stepwise Synthesis

-

Acyl Chloride Formation: Reaction of 2-ethoxybenzoic acid with thionyl chloride (SOCl₂) to form 2-ethoxybenzoyl chloride.

-

Amide Formation: Treatment with bis(cyanomethyl)amine (NH(CH₂CN)₂) in the presence of a base (e.g., triethylamine) to yield the target compound.

This method parallels the synthesis of N-(4-chlorophenyl)-3,4-dimethoxybenzamide, where coupling agents like dicyclohexylcarbodiimide (DCC) facilitate amide bond formation.

Byproducts and Optimization

Side reactions may include:

-

Hydrolysis of nitrile groups to carboxylic acids under acidic conditions.

-

Ether cleavage under strong nucleophiles (e.g., HI).

Optimization involves controlling reaction temperature (<40°C) and using anhydrous solvents to mitigate hydrolysis .

Physicochemical Properties

Experimental data for N,N-bis(cyanomethyl)-2-ethoxybenzamide remain sparse, but predictions can be made based on structural analogs:

Solubility and Stability

| Property | Predicted Value |

|---|---|

| Water Solubility | <0.1 mg/mL (low polarity) |

| LogP (Octanol-Water) | ~1.8 (moderately lipophilic) |

| Melting Point | 130–140°C (estimated) |

The compound’s low water solubility aligns with related benzamides like 2-ethoxybenzamide (melting point 132–134°C) . Stability studies suggest susceptibility to photodegradation, necessitating storage in amber containers under inert atmospheres.

Comparative Analysis with Structural Analogs

N-(4-Chlorophenyl)-3,4-dimethoxybenzamide

This analog (C₁₅H₁₄ClNO₃) shares a benzamide core but differs in substituents:

-

Methoxy groups enhance solubility via hydrogen bonding.

-

Chlorophenyl moiety increases lipophilicity (LogP ~2.5).

2-Ethoxybenzamide

A simpler analog (C₉H₁₁NO₂) with analgesic properties. Its ethoxy group aligns with N,N-bis(cyanomethyl)-2-ethoxybenzamide, but the absence of cyanomethyl groups reduces steric hindrance and electronic complexity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume